tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl ®-3-(cyanomethyl)piperazine-1-carboxylate have been synthesized . The synthesis of these compounds often involves the use of tert-butyl groups for protection during synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, tert-butyl groups are often used as protecting groups in organic synthesis and can be removed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other piperidine derivatives. For example, it might be a solid or liquid at room temperature .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with cyanomethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-hydroxypiperidine-1-carboxylate", "cyanomethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 3-hydroxypiperidine-1-carboxylate and cyanomethyl bromide to a reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] } | |
CAS No. |
2090051-94-6 |
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.